Butyl valerate
Description
Historical Context of Butyl Valerate (B167501) in Chemical Synthesis and Application
The historical context of esters like butyl valerate is linked to the study of fusel oils, which are mixtures of alcohols produced during fermentation. In the 19th century, chemists like Cahours and Würtz investigated these oils, leading to the identification and synthesis of various esters. By the 1880s, esters of ethanol (B145695) and iso-amyl alcohol, including acetates, butyrates, and valerates, were being produced and utilized, mainly in the flavor and fragrance industry perfumerflavorist.com. While butyl acetates were later produced synthetically on a large scale for use as industrial solvents, the focus on butyl esters in the flavor industry remained, particularly in fruit flavor systems, reflecting their inherent fruity character perfumerflavorist.com. This compound itself has been reported as occurring naturally in foods such as fresh apple, bananas, blackberry, and plum chemicalbook.com.
The synthesis of this compound typically involves the esterification of valeric acid with n-butyl alcohol, often catalyzed by a strong acid like sulfuric acid ontosight.aichemicalbook.com. This reaction is a fundamental technique in organic chemistry for producing esters.
Significance of this compound in Contemporary Chemical Science
In contemporary chemical science, this compound remains relevant in several areas. Its use as a flavoring agent continues, contributing fruity and floral notes in food and beverages ontosight.ai. Beyond flavorings, its solvent properties make it valuable in various industrial processes, including the production of paints, varnishes, and coatings ontosight.ai. Research also indicates potential applications in pharmaceutical formulations as an excipient due to its solubilizing capabilities ontosight.ai.
Furthermore, this compound and other valeric esters are being explored in the context of alternative fuels. Butyl and pentyl valerate, for instance, have been identified as promising options for use in diesel engines, and butyl levulinate, a related compound derived from bio-renewable resources, is considered a potential blending molecule for diesel fuel researchgate.netresearchgate.net. This highlights the ongoing research into the utility of valeric acid esters in sustainable energy solutions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJADYKTJJGKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060455 | |
| Record name | Pentanoic acid, butyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with an apple-raspberry odour | |
| Record name | Butyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Butyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
185.80 °C. @ 760.00 mm Hg | |
| Record name | Butyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
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Solubility |
slightly, soluble in propylene glycol; slightly soluble in water | |
| Record name | Butyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.871(d20/4) | |
| Record name | Butyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
591-68-4 | |
| Record name | Butyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl valerate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Pentanoic acid, butyl ester | |
| Source | EPA DSSTox | |
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| Record name | Butyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BUTYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F93Z6CCM06 | |
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| Record name | Butyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-92.8 °C | |
| Record name | Butyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Butyl Valerate
Enzymatic Synthesis of Butyl Valerate (B167501)
Optimization of Enzymatic Reaction Conditions
Substrate Molar Ratios and Concentrations (e.g., butanol and valeric acid)
In the enzymatic synthesis of butyl valerate, the molar ratio and concentrations of the substrates, butanol and valeric acid, significantly influence the reaction yield. For instance, cutinase from Fusarium verticillioides was found to efficiently catalyze the synthesis of this compound, achieving a yield of 92% under optimized conditions using 0.25 M butanol and 0.25 M valeric acid researchgate.netcolab.ws. In other enzymatic esterification studies for different short-chain esters, a molar excess ratio of the more volatile compound to the less volatile compound, often the alcohol to the acid, has been employed acs.org. Studies on the enzymatic synthesis of butyl butyrate (B1204436), another butyl ester, investigated molar ratios of butyric acid to butanol ranging from 0.2 to 1.8 akademisains.gov.my. Chemical synthesis using a nanocomposite heteropoly acid catalyst for this compound synthesis from valeric acid and n-butanol achieved an esterification rate of 95% with a molar ratio of acid to alcohol of 1:1.2 sdlookchem.comguidechem.com.
| Synthesis Method | Enzyme/Catalyst | Acid Substrate | Alcohol Substrate | Molar Ratio (Acid:Alcohol) | Concentration (Acid, Alcohol) | Yield/Rate | Source |
|---|---|---|---|---|---|---|---|
| Enzymatic | Cutinase from F. verticillioides | Valeric acid | Butanol | 1:1 (implied from equal molarity) | 0.25 M, 0.25 M | 92% | researchgate.netcolab.ws |
| Chemical | H₃PW₁₂O₄₀/SiO₄ nanocomposite | Valeric acid | n-Butanol | 1:1.2 | Not specified | 95% | sdlookchem.comguidechem.com |
| Enzymatic | Lipase (B570770) Lipozyme CALB | Valeric acid | Butanol | 1:2 | 0.1 N (acid) | 89%* | jacsdirectory.com |
| Enzymatic | Immobilized Candida rugosa Type VII lipase | Butyric acid | Butanol | 0.2-1.8 | Not specified | Up to 93.3%* | akademisains.gov.my |
*Yield/Rate varies based on other parameters like enzyme loading and reaction time in the cited source.
Influence of Organic Solvents and Solvent-Free Systems
The choice of reaction medium, including the use of organic solvents or solvent-free systems, significantly impacts enzymatic esterification reactions. Enzymatic synthesis of this compound using cutinase from Fusarium verticillioides achieved a high yield (92%) when n-hexane was used as the organic solvent researchgate.netcolab.ws. Organic solvents are often used in lipase-catalyzed reactions to enhance the solubility of hydrophobic substrates and minimize undesired side reactions caused by water scispace.comnih.gov. However, many lipases can lose activity in harsh organic solvents, prompting efforts to find compatible and stable enzymes or explore solvent-free systems nih.gov. Solvent-free systems, where a reactant itself acts as the solvent, have been investigated to avoid enzyme separation issues and reduce solvent toxicity scispace.commdpi.com. In some solvent-free enzymatic syntheses of short-chain esters, a stoichiometric excess of the alcohol is used, with the alcohol serving as both a reactant and the reaction medium mdpi.com.
Enzyme Loading and Immobilization Techniques
Enzyme loading, referring to the amount of enzyme used in the reaction, is a critical parameter in enzymatic synthesis mdpi.com. Higher enzyme concentrations can lead to increased conversion rates jacsdirectory.com. For the synthesis of this compound catalyzed by cutinase, an optimized enzyme loading of 30 mg was used to achieve a 92% yield researchgate.netcolab.ws.
Immobilization techniques are widely applied to lipases used in ester synthesis to improve their stability, reusability, and activity mdpi.com. Immobilization involves attaching the enzyme to a support material mdpi.comort.edu.uy. Various methods exist, including adsorption, entrapment, encapsulation, covalent coupling, and the formation of cross-linked aggregates mdpi.com. Immobilization can enhance enzyme stability and specificity and prevent aggregation mdpi.com. Studies on butyl butyrate synthesis have investigated the effect of immobilizing Candida rugosa lipase on eggshells, demonstrating that immobilization time and enzyme loading influence the esterification yield akademisains.gov.my. Nanostructured materials, such as nanoparticles, nanofibers, and nanosheets, are being explored as support matrices for enzyme immobilization due to their high surface area and potential for high enzyme loading ort.edu.uyrsc.org.
Bioreactor Design and Process Scalability in this compound Production
While the provided search results offer limited specific details on bioreactor design and scalability for this compound production, they highlight the potential for industrial application of enzymatic synthesis, particularly in the food industry for flavor and aroma production researchgate.netcolab.ws. Future studies are noted as necessary to address the scalability and economic feasibility of large-scale production using enzymes like cutinase researchgate.netcolab.ws. The use of immobilized enzymes is generally advantageous for process scalability as it allows for easier separation of the enzyme from the reaction mixture and its reuse, contributing to the economic viability of the process mdpi.com.
Chemical Synthesis Approaches for this compound
This compound can also be synthesized through conventional chemical methods, primarily esterification.
Esterification Reactions (e.g., valeric acid and butanol)
The most common chemical method for synthesizing this compound is the esterification of valeric acid with butanol ontosight.aicymitquimica.comchemicalbook.com. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid ontosight.ai. A study utilizing a nanocomposite heteropoly acid (H₃PW₁₂O₄₀/SiO₄) as a catalyst for the esterification of valeric acid and n-butanol reported an esterification rate of 95% under optimized conditions, including a reaction temperature of 120 °C and a reaction time of 40 minutes sdlookchem.comguidechem.com. Traditional methods involving strong acid catalysts can have drawbacks such as equipment corrosion and harsh reaction conditions google.com.
Novel Metal-Free Synthesis Methods for Tert-Butyl Esters (e.g., from nitriles and tert-butanol (B103910) peroxide)
Novel metal-free methods have been developed for the synthesis of tert-butyl ester compounds, which are structurally related to this compound, although they involve a tert-butyl group instead of a linear butyl group google.com. One such method involves the reaction of nitrile compounds with tert-butanol peroxide under mild, metal-free conditions google.com. This approach offers advantages such as the absence of transition metal catalysts, readily available and inexpensive raw materials, broad substrate scope, high product selectivity and yield, and environmental friendliness google.com. For example, tert-butyl valerate was synthesized using this method google.com. Tert-butyl hydroperoxide (TBHP) is a commonly used oxidant in various oxidation processes and can be involved in metal-free synthesis methods wikipedia.orgataman-chemicals.comatamanchemicals.combenthamopen.com. While some metal-free methods using TBHP focus on synthesizing different functional groups or use copper catalysts organic-chemistry.orgresearchgate.net, the reaction of nitriles with tert-butanol peroxide represents a metal-free route specifically for tert-butyl esters google.com.
Alternative Catalytic Systems for Ester Formation
The synthesis of esters, including this compound, traditionally employs conventional catalysts such as strong inorganic or organic acids, metals, metal oxides, or their derivatives mdpi.commasterorganicchemistry.com. However, research into alternative catalytic systems aims to enhance efficiency, selectivity, and sustainability.
Enzymatic catalysis, particularly utilizing lipases and cutinases, has emerged as a promising alternative for ester synthesis mdpi.comcolab.ws. Lipases, known for catalyzing the metabolism of glycerides in vivo, can also catalyze esterification reactions in vitro mdpi.com. Cutinases, a type of serine esterase, have demonstrated high efficiency in catalyzing the synthesis of this compound. A study utilizing cutinase from Fusarium verticillioides achieved a this compound yield of 92% under optimized conditions: 0.25 M butanol, 0.25 M valeric acid, 30 mg of enzyme, and n-hexane as the organic solvent at 50 °C for 8 hours colab.wsresearchgate.net. The yield and purity were confirmed by GCMS analysis colab.wsresearchgate.net. This highlights the potential of cutinase as a robust biocatalyst for ester synthesis, offering a sustainable alternative to chemical methods colab.wsresearchgate.net.
Other alternative catalysts explored for esterification reactions, though not always specifically for this compound in the immediate search results, include mesoporous metal oxides, sulfated zirconia, ion-exchange resins like Amberlyst-15, ionic liquids, and heteropolyacids mdpi.comfrontiersin.org. For instance, Amberlyst-15 has been used in the synthesis of n-butyl levulinate, achieving high conversion under specific conditions frontiersin.org. Metal oxides such as copper, tungsten, and zirconium oxides, as well as modified clays (B1170129) and processed wastes, have also shown promising results as alternative catalysts mdpi.com.
The use of supported ionic liquid catalysts (SILCA) has also been investigated for esterification reactions, demonstrating good thermal and chemical stability and high conversion rates in some cases mdpi.com.
Biocatalytic approaches, particularly in solvent-free systems, are being explored as a greener alternative for ester production mdpi.com. Studies have investigated the influence of factors like temperature, agitation speed, enzyme concentration, and substrate molar ratios on enzymatic esterification yield nih.gov.
Thermal Decomposition Studies in this compound Synthesis
Thermal decomposition is a critical consideration during ester synthesis, as elevated temperatures can lead to the degradation of reactants, products, or catalysts, impacting reaction yield and purity. While specific studies focusing solely on the thermal decomposition of this compound during its synthesis were not extensively detailed, research on the thermal behavior of esters and related compounds provides relevant insights.
Esters, in general, can undergo thermal degradation, often via elimination processes researchgate.net. The thermal stability of esters can be influenced by their structure and the presence of other functional groups utwente.nl. For instance, the thermal decomposition of fatty acid methyl esters during biodiesel synthesis with supercritical methanol (B129727) has been observed, with decomposition reactions intensifying at higher temperatures um.escsic.escapes.gov.br. These studies indicate that unsaturated fatty acid methyl esters are more prone to thermal decomposition at elevated temperatures compared to saturated ones capes.gov.br.
Research on the thermal decomposition of other valerate salts, such as yttrium(III) valerate and barium valerate, shows decomposition occurring at temperatures typically above 300 °C, leading to the formation of metal oxides and ketones researchgate.net. While these are metal salts and not the ester itself, they provide a reference point for the temperatures at which thermal events involving the valerate moiety can occur.
The thermal stability of catalysts used in this compound synthesis is also important. For example, some supported ionic liquid catalysts have shown stability up to 250 °C, with thermal decomposition of organic components occurring above this temperature mdpi.com. Enzymes used as biocatalysts generally operate at much lower temperatures (e.g., 30-60 °C for cutinase), where thermal decomposition of the enzyme itself is a primary concern for catalyst longevity rather than the decomposition of the ester product colab.wsresearchgate.netresearchgate.net.
Understanding the thermal stability of this compound and the components of the reaction mixture under synthesis conditions is crucial for optimizing reaction parameters and minimizing undesired side reactions and product loss due to decomposition.
Data Table: Optimized Conditions for this compound Synthesis using Cutinase colab.wsresearchgate.net
| Parameter | Value | Unit |
| Butanol Concentration | 0.25 | M |
| Valeric Acid Concentration | 0.25 | M |
| Enzyme Loading | 30 | mg |
| Organic Solvent | n-hexane | - |
| Temperature | 50 | °C |
| Reaction Time | 8 | hours |
| This compound Yield | 92 | % |
Data Table: Thermal Stability of a Supported Ionic Liquid Catalyst mdpi.com
| Temperature Range (°C) | Observation |
| < 250 | Loss of adsorbed water and residual solvents |
| > 250 | Thermal decomposition of organic moieties |
Spectroscopic and Chromatographic Characterization of Butyl Valerate
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in butyl valerate (B167501).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H and 13C NMR)
Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., FTIR, ATR-IR)
Infrared (IR) spectroscopy is widely used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Techniques such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are particularly useful for analyzing both liquid and solid samples without extensive preparation chemicalbook.comacs.org. For butyl valerate, a key feature in its IR spectrum would be a strong absorption band in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of an ester. Additionally, bands corresponding to the C-O stretching vibrations of the ester group are expected in the region of 1000-1300 cm⁻¹. While specific IR spectral data for this compound were not found in the search results, IR spectroscopy has been successfully applied to characterize other esters, such as butyl stearate (B1226849) and butyl butyrate (B1204436), confirming the presence of these key functional groups preprints.orgnih.gov. ATR-FTIR is also valuable for monitoring chemical reactions in situ, which could include reactions involving the formation or consumption of this compound chemicalbook.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, EI-B)
Mass Spectrometry (MS) is a technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in identification and structural confirmation. Electron Ionization (EI) is a common ionization method used in conjunction with Gas Chromatography (GC-MS) for the analysis of volatile and semi-volatile compounds like this compound nih.gov. The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (158.24 g/mol for C9H18O2) guidechem.comuni.lu. Fragmentation of the molecular ion under EI conditions occurs via characteristic pathways for esters, including alpha-cleavage, beta-cleavage, and McLafferty rearrangement.
Studies on related esters, such as methyl valerate and butyl butyrate, illustrate these fragmentation processes. For example, the EI mass spectrum of methyl valerate shows fragment ions resulting from McLafferty rearrangement (m/z 74 and 87) and alpha-cleavage (m/z 59 and 85), as well as aliphatic fragment ions (m/z 29, 43, 57) from C-C bond cleavages in the alkyl chains rsc.orgrsc.org. Similarly, the mass spectrum of butyl butyrate exhibits fragments arising from alpha-cleavage, beta-cleavage, and McLafferty rearrangements researchgate.net. This compound would undergo analogous fragmentation, producing characteristic ions corresponding to the loss of parts of the butyl and valerate chains. GC-MS is particularly useful for identifying this compound in complex mixtures by coupling the separation power of GC with the identification capabilities of MS preprints.orgnih.govfishersci.canist.gov. The NIST WebBook also provides electron ionization mass spectrum data for butyl pentanoate (this compound) nist.govresearchgate.net.
While a detailed, interactive table of specific fragment ions and their relative abundances for this compound from the search results is not possible, the general fragmentation patterns observed for homologous esters provide strong indicators of what would be expected for this compound under EI-MS.
Raman Spectroscopy in Reaction Mechanism Studies (e.g., valeric acid oxidation)
Raman spectroscopy is a vibrational spectroscopic technique that complements IR spectroscopy. It is particularly useful for studying nonpolar functional groups and provides information about molecular vibrations and rotational modes. While direct applications of Raman spectroscopy for the routine characterization of pure this compound were not prominently featured in the search results, Raman spectroscopy has been employed in studies involving reactions where this compound is a product. For instance, in-situ Raman spectra were recorded to investigate the mechanism of valeric acid oxidation on carbon electrodes, a process that yields this compound fishersci.ca. This suggests that Raman spectroscopy can be valuable for monitoring the progress of reactions involving this compound or studying its behavior in specific environments, although specific spectral features of this compound from this context were not detailed. Raman spectroscopy has also been used to monitor polymerization reactions involving butyl acrylate, another butyl ester tcichemicals.com.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are crucial for separating, identifying, and quantifying components in a mixture, as well as for assessing the purity of a compound.
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It is particularly effective for determining the purity of a sample and quantifying the amount of this compound present in a mixture or reaction product. The separation in GC is based on the differential partitioning of compounds between a stationary phase and a mobile gas phase, allowing components with different boiling points and polarities to be separated and detected.
Several sources indicate the use of GC for analyzing this compound. This compound is commercially available with a specified purity of ≥98.0% as determined by GC fishersci.catcichemicals.comsigmaaldrich.com. GC has also been used in quantitative methods for the analysis of fatty acid butyl esters, including this compound, in fermentation media, employing internal standards for accurate quantification. Furthermore, GC-MS, which combines the separation power of GC with mass spectrometric detection, has been utilized to identify this compound as a product in chemical reactions, such as the electrochemical conversion of valeric acid fishersci.canist.gov. GC is also routinely used to monitor the yield of esterification reactions, as demonstrated in the enzymatic production of butyl butyrate preprints.org.
The effectiveness of GC for this compound analysis stems from its volatility and thermal stability, making it well-suited for separation on standard capillary columns. The use of appropriate internal standards in GC allows for accurate determination of this compound concentration and reaction yields.
Data Table: Representative Fragmentation Ions from EI-MS of Related Esters
While specific EI-MS data for this compound were not fully detailed in the search results, the fragmentation patterns of related esters provide insight into the expected behavior of this compound under these conditions. The following table presents representative fragment ions observed for methyl valerate and butyl butyrate, illustrating common ester fragmentation pathways.
| Compound | Molecular Weight | Observed Fragment Ions (m/z) - Examples and Potential Assignments | Relevant Fragmentation Pathways Illustrated | Source |
| Methyl Valerate | 116.16 | 29 ([C2H5]+), 43 ([C3H7]+), 57 ([C4H9]+), 59 (α-cleavage), 74 (McLafferty rearrangement), 85 (α-cleavage), 87 (McLafferty rearrangement), 115 ([M-H]+), 116 (M+), 117 ([M+H]+) | α-cleavage, McLafferty rearrangement, Aliphatic C-C bond cleavage | rsc.orgrsc.org |
| Butyl Butyrate | 144.21 | Characteristic ions from α-cleavage, β-cleavage, and McLafferty rearrangement | α-cleavage, β-cleavage, McLafferty rearrangement | researchgate.net |
Note: This table presents examples of fragmentation ions observed for related esters and illustrates typical fragmentation pathways for this class of compounds. The specific fragment ions and their relative abundances for this compound may differ.
Data Table: this compound Purity by GC
Gas Chromatography is a standard method for assessing the purity of this compound.
| Property | Value | Method | Source |
| Purity | ≥98.0 % | GC | fishersci.catcichemicals.comsigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) in Related Ester Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. While direct, detailed studies focusing solely on this compound analysis by HPLC were not extensively found in the provided search results, HPLC is commonly applied to the analysis of various esters and related compounds.
For instance, a reverse phase (RP) HPLC method has been described for the analysis of Butyl 4,4-di(tert-butylperoxy)valerate, a related valerate derivative. This method utilized a mobile phase composed of acetonitrile (B52724), water, and phosphoric acid, highlighting the applicability of RP-HPLC to compounds structurally similar to this compound. sielc.com For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. sielc.com Smaller particle size columns can be employed for faster Ultra-High-Performance Liquid Chromatography (UHPLC) applications, and the method can be scaled for preparative separation. sielc.com
HPLC-UV has also been demonstrated for the analysis and quantitation of fatty acid methyl esters in biodiesel, indicating the suitability of HPLC for analyzing ester mixtures. acs.org The method showed good linearity, accuracy, and precision for various methyl esters. acs.org Furthermore, HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS²) has been used for the structural characterization of unusual fatty acid methyl esters, demonstrating the potential of hyphenated HPLC techniques to provide detailed information about ester structures. mdpi.comresearchgate.net This method involved reversed-phase HPLC with an acetonitrile mobile phase, where acetonitrile facilitated the formation of adduct ions in the APCI source, aiding in the localization of double and triple bonds in fatty acid methyl esters through fragmentation analysis. mdpi.comresearchgate.net
HPLC is also used in the analysis of pharmaceutical compounds containing ester functionalities, such as betamethasone (B1666872) valerate, for impurities testing. lcms.cz
Hydrophobic Interaction Chromatography (HIC) for Ester Distribution Analysis
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. In HIC, the stationary phase is weakly hydrophobic, and the mobile phase typically involves a high-salt buffer, which promotes the binding of hydrophobic molecules to the stationary phase. Elution is achieved by decreasing the salt concentration, which reduces hydrophobic interactions.
While the provided search results primarily discuss the application of HIC for the analysis of proteins and antibody-drug conjugates (ADCs), separating them based on variations in hydrophobicity related to drug loading, the principle of HIC is applicable to other hydrophobic molecules like esters. nih.govnih.govgoogle.comthermofisher.comcytivalifesciences.com Butyl HIC columns, featuring butyl groups as the stationary phase ligands, are commonly used in HIC due to their appropriate hydrophobicity for separating many biomolecules. nih.govgoogle.comthermofisher.comcytivalifesciences.com
Although direct research on using HIC specifically for analyzing the distribution of this compound in a mixture was not found, the technique's reliance on hydrophobic interactions makes it theoretically applicable for separating this compound from other compounds with different hydrophobicities. The extent to which HIC would be used for simple esters like this compound, compared to techniques like GC or HPLC, would depend on the specific analytical goal and the complexity of the sample matrix. HIC is often employed when preserving the native state or biological activity of the analyte is important, which is less relevant for a simple ester like this compound compared to proteins.
Reaction Kinetics and Mechanistic Investigations of Butyl Valerate Formations and Transformations
Kinetic Modeling of Butyl Valerate (B167501) Synthesis (e.g., enzymatic Ping-Pong Bi-Bi model)
Enzymatic synthesis of esters, including butyl valerate, often involves lipases as biocatalysts. researchgate.net The kinetics of these enzymatic reactions can be described by various models, with the Ping-Pong Bi-Bi mechanism being commonly applied to esterification reactions involving two substrates (acid and alcohol) and two products (ester and water). researchgate.netresearchgate.netbiointerfaceresearch.com
In a Ping-Pong Bi-Bi mechanism, one substrate binds to the enzyme, a product is released, the modified enzyme then binds the second substrate, and the final product is released, regenerating the enzyme. For esterification, the fatty acid (valeric acid) typically binds to the lipase (B570770) first, forming an acyl-enzyme intermediate and releasing water. mdpi.com The alcohol (butanol) then binds to the acyl-enzyme, and the ester (this compound) is formed and released, freeing the enzyme. mdpi.com
Kinetic studies on enzymatic esterification, such as the synthesis of butyl butyrate (B1204436) or isoamyl propionate (B1217596) catalyzed by immobilized lipases, have successfully employed the Ping-Pong Bi-Bi model, sometimes incorporating substrate inhibition effects. researchgate.netbegellhouse.com These models help in determining key kinetic parameters like maximum reaction rate (Vmax) and Michaelis-Menten constants (Km) for the substrates. biointerfaceresearch.combegellhouse.com
While specific kinetic modeling data for this compound synthesis using the Ping-Pong Bi-Bi model were not extensively detailed in the search results, the general applicability of this model to lipase-catalyzed esterifications of similar short-chain fatty acids and alcohols suggests its relevance to this compound synthesis. Studies on other ester synthesis reactions, like that of n-butyl levulinate, have utilized this model to describe kinetic behavior and investigate the influence of parameters like sonication on the reaction mechanism. researchgate.net
Influence of Reaction Parameters on this compound Formation Rates (e.g., temperature, enzyme concentration, substrate ratios)
The rate of this compound formation, particularly in enzymatic synthesis, is significantly influenced by various reaction parameters. Research on similar enzymatic esterification reactions provides insights into these effects.
Temperature: Temperature plays a crucial role in reaction kinetics. Increasing temperature generally increases the reaction rate by providing more kinetic energy to the molecules, facilitating collisions between substrates and the enzyme active sites. researchgate.netnih.gov However, exceeding the optimal temperature can lead to enzyme denaturation and a decrease in activity. nih.govakademisains.gov.my Studies on butyl butyrate synthesis show an increase in esterification yield with temperature up to an optimum, followed by a decrease at higher temperatures due to lipase deactivation. akademisains.gov.my The optimal temperature for enzymatic synthesis can vary depending on the specific enzyme used. nih.gov
Enzyme Concentration: The concentration of the enzyme directly affects the reaction rate. Higher enzyme concentrations typically lead to a higher reaction rate, as there are more active sites available to catalyze the reaction. nih.govredalyc.org This effect is often observed up to a certain point, after which further increases in enzyme concentration may not significantly increase the rate, possibly due to substrate diffusion limitations or saturation of the system. researchgate.netredalyc.org
Substrate Ratios: The molar ratio of the substrates (valeric acid and butanol) is another critical parameter. The optimal substrate ratio can vary depending on the enzyme and reaction conditions. In some enzymatic esterifications, a higher molar ratio of one substrate (e.g., alcohol) can lead to higher conversion, while in others, an excess of one substrate might cause substrate inhibition, decreasing the reaction rate or yield. nih.govredalyc.org Studies on butyl ester synthesis from fatty acids and butanol have shown that increasing the butanol:fatty acid molar ratio can increase ester conversion up to an optimal ratio. nih.gov Conversely, high substrate molar ratios have also been reported to decrease yield in some lipase-catalyzed reactions due to inhibition. redalyc.org
Interactive Data Table: Influence of Temperature on Enzymatic Esterification Yield (Illustrative based on similar reactions)
| Temperature (°C) | Esterification Yield (%) |
| 30 | 56.67 |
| 40 | 60.12 |
| 50 | 65.56 |
| 60 | 56.67 |
Hydroxyl Radical Reactions with Esters: Atmospheric Chemical Kinetics
Esters, including this compound, can undergo reactions with hydroxyl radicals (OH) in the atmosphere. The hydroxyl radical is a highly reactive species and plays a significant role in the removal of many volatile organic compounds from the troposphere. bioline.org.brwikipedia.org The reaction with OH radicals is often the dominant atmospheric sink for esters during the daytime. bioline.org.br
The reaction typically proceeds via the abstraction of a hydrogen atom from the ester molecule, forming water and an alkyl radical. wikipedia.org For this compound, hydrogen abstraction can occur from different positions on both the butyl and valerate chains. The resulting alkyl radical then rapidly reacts with oxygen to form a peroxy radical. wikipedia.org Subsequent reactions of the peroxy radical can lead to the formation of various degradation products.
Kinetic studies on the gas-phase reactions of OH radicals with other esters, such as methyl formate (B1220265) or cis-3-hexenylformate, have determined rate coefficients for these reactions. bioline.org.bracs.org These rate coefficients are crucial for estimating the atmospheric lifetimes of esters. The rate constant for the reaction of OH radicals with cis-3-hexenylformate at room temperature was reported as (4.61 ± 0.71) × 10^-11 cm^3 molecule^-1 s^-1. bioline.org.br While specific kinetic data for the reaction of OH radicals with this compound were not found, the general principles of OH-initiated oxidation of esters apply. The relatively short atmospheric lifetimes estimated for some esters based on their reaction rates with OH radicals indicate that they are oxidized relatively close to their emission sources. bioline.org.br
Photodegradation Kinetics and Stabilization Mechanisms of Valerate Esters
Valerate esters can be susceptible to photodegradation when exposed to light, particularly UV radiation. This is a critical consideration for applications where the ester is exposed to sunlight, such as in topical formulations or as a component in materials.
Studies on the photodegradation of betamethasone-17 valerate, a steroid ester containing a valerate moiety, provide insights into the kinetics and mechanisms involved. The photodegradation of betamethasone-17 valerate in various solvents and formulations was found to follow first-order kinetics. researchgate.netnih.gov The rate of photodegradation can be influenced by factors such as the solvent dielectric constant, buffer concentration, and ionic strength. researchgate.netnih.gov For betamethasone-17 valerate, the rate constants for photodegradation in different media ranged from 1.62 to 11.30 × 10^-3 min^-1. researchgate.netnih.gov Increasing phosphate (B84403) concentration and ionic strength were observed to decrease the photodegradation rate, potentially due to deactivation of the excited state and radical quenching. researchgate.netnih.gov
Photodegradation can occur through various mechanisms, often involving radical pathways initiated by the absorption of light energy. nih.gov The products of photodegradation can differ from those of other degradation pathways.
Stabilization mechanisms aim to reduce or prevent photodegradation. This can be achieved by adding photostabilizers that can absorb UV light, quench excited states, or scavenge radicals. For betamethasone-17 valerate, effective photostabilization in topical formulations was achieved using substances like titanium dioxide, vanillin (B372448), and butyl hydroxytoluene. researchgate.netnih.gov Titanium dioxide provides photoprotection by scattering light, while vanillin and butyl hydroxytoluene may act as radical scavengers. nih.gov
Interactive Data Table: Apparent First-Order Rate Constants for Photodegradation of Betamethasone-17 Valerate (Illustrative)
| Medium | Apparent First-Order Rate Constant (min⁻¹) |
| Solvent A | 1.62 x 10⁻³ |
| Solvent B | 11.30 x 10⁻³ |
| Phosphate buffer (low concentration) | 12.2 x 10⁻³ |
| Phosphate buffer (high concentration) | 5.1 x 10⁻³ |
Note: This table presents illustrative data based on ranges and trends observed in the photodegradation study of betamethasone-17 valerate, not specific data for this compound. researchgate.netnih.gov
Reaction Pathways in Valeric Acid Oxidation to this compound
The formation of this compound can potentially occur through the oxidation of valeric acid under certain conditions, although direct oxidation of valeric acid specifically yielding this compound as a primary product is not a typical direct oxidation pathway. More commonly, esters are formed through esterification reactions between a carboxylic acid and an alcohol.
However, electrochemical oxidation of valeric acid has been shown to produce this compound as one of the products, alongside other compounds like 2-butanol (B46777) and pentanoic acid 1-methylpropyl ester. researchgate.net This process can follow a non-Kolbe reaction pathway, where the carboxylic acid undergoes a one-electron oxidation at the anode, leading to the formation of an alkyl radical. electrochemsci.org This radical can then undergo further reactions. In the context of electrochemical conversion of valeric acid, a proposed mechanism suggests the valerate anion is decarboxylated to form a butyl radical, which can then be oxidized to a carbocation. electrochemsci.org This carbocation can subsequently react to form various products, including esters. electrochemsci.org
Another scenario where this compound can be formed in a process involving valeric acid oxidation is during Kolbe electrolysis of valeric acid. While the primary product of Kolbe electrolysis of valeric acid is typically n-octane (formed by the coupling of two butyl radicals after decarboxylation), this compound can be formed as a side product. rsc.org A proposed mechanism for this compound formation during Kolbe electrolysis suggests it occurs when only one CO2 molecule is cleaved from two valeric acid molecules, followed by recombination or reaction pathways that lead to the ester. rsc.org
Therefore, while not a direct oxidation product in the conventional sense, this compound can be formed through reaction pathways initiated by the oxidation of valeric acid, particularly in electrochemical processes.
Biological and Biomedical Research Applications of Butyl Valerate and Its Analogues
Pharmacological Investigations of Butyl Valerate (B167501) Derivatives
Pharmacokinetics and Biotransformation of Butyl Valerate Analogues (e.g., N,N-di(n-butyl)adriamycin-14-valerate)
Pharmacokinetic and biotransformation studies have been conducted on lipophilic N-alkylanthracyclines, such as N,N-di(n-butyl)adriamycin-14-valerate (AD 202), which are analogues of doxorubicin (B1662922) nih.govresearchgate.net. These analogues have shown potential in circumventing multidrug resistance in vitro and in vivo nih.gov.
In studies involving anesthetized rats administered AD 202 intravenously, the drug exhibited rapid distribution followed by a more gradual elimination nih.gov. Plasma clearance and steady-state volume of distribution indicated significant tissue sequestration and/or extensive extra-hepatic metabolism nih.gov. The parent drug, AD 202, was the predominant form in plasma for the initial 20 minutes, after which N,N-di(n-butyl)adriamycin became the primary circulating anthracycline nih.gov. Systemic exposure to N,N-di(n-butyl)adriamycin was substantially higher than other detected plasma products, including N-butyladriamycin-14-valerate and N-butyladriamycin nih.gov. Urinary elimination of the total dose was limited, primarily consisting of N,N-di(n-butyl)adriamycin and N-butyladriamycin, along with their corresponding 13-carbinol metabolites nih.gov. The parent drug was detected in urine only for a short period, while hepatic elimination of the parent drug occurred at low levels over a longer duration nih.gov.
Another analogue, N-benzyladriamycin-14-valerate (AD 198), also an adriamycin congener with a valerate substitution, has been studied regarding its intracellular biotransformation nih.gov. Research indicates that the linear five-carbon valerate substitution is the minimum length required to circumvent P-glycoprotein and prevent the inhibition of topoisomerase II activity nih.gov. Intracellular cleavage of the 14-O-acyl moiety appears to contribute to the cytotoxicity of AD 198, although it is not considered a pro-drug of N-benzyladriamycin nih.gov.
Structure-Activity Relationship Studies of Valerate Compounds in Drug Development
Structure-Activity Relationship (SAR) studies are a fundamental aspect of drug discovery, exploring how modifications to a molecule's structure influence its biological activity openaccessjournals.comoncodesign-services.comnih.gov. These studies are crucial for identifying promising lead compounds, optimizing their properties like potency and selectivity, and identifying potential safety concerns oncodesign-services.com.
In the context of valerate compounds and their analogues in drug development, SAR studies have been conducted, particularly with anthracycline derivatives like N-alkylanthracyclines nih.govresearchgate.net. These investigations aim to understand how structural changes, such as the length and nature of alkyl and acyl substitutions, affect their antitumor activity and ability to overcome multidrug resistance nih.govresearchgate.net. For instance, studies on N-benzylated adriamycin congeners with varying 14-O-acyl chain lengths have demonstrated that the valerate substitution (a five-carbon chain) plays a role in circumventing P-glycoprotein-mediated resistance nih.gov. This highlights how specific structural features within valerate-containing compounds can impact their pharmacological profile and potential therapeutic applications.
Acne-Inducing Action of Related Butyl Esters (e.g., fluocortin (B1260762) butylester)
Studies have investigated the potential acne-inducing action of certain butyl esters, including fluocortin butylester (also known as fluocortin 21-butylate) nih.govnotulaebotanicae.rodovepress.com. Fluocortin butylester is a synthetic glucocorticoid corticosteroid used in dermatological preparations wikipedia.orgpatsnap.com.
In a study comparing the acne-inducing effect of fluocortin butylester 0.75% with hydrocortisone (B1673445) acetate (B1210297) 1.0% and diflucortolone (B194688) valerate 0.1% using a model, the degree of papulation was evaluated nih.gov. Diflucortolone valerate 0.1% showed a certain degree of papulation nih.gov. However, no significant differences in acne induction were observed between fluocortin butylester 0.75%, hydrocortisone acetate, and the cream base used in the preparations nih.gov. This suggests that, in this specific study and at the tested concentration, fluocortin butylester did not exhibit a pronounced acne-inducing effect compared to hydrocortisone acetate and the vehicle.
Flavor Chemistry and Sensory Research of this compound
Biosynthesis of this compound as a Flavor Ester
This compound is recognized as a flavor ester due to its fruity and floral aroma ontosight.aicymitquimica.com. The biosynthesis of flavor esters, including this compound, can occur through enzymatic processes in various organisms researchgate.netscispace.com.
Enzymes such as lipases and alcohol acyltransferases (AATs) are involved in the synthesis of esters sci-hub.seresearchgate.netnih.gov. These enzymes catalyze the esterification reaction between an alcohol (like butanol) and a carboxylic acid (like valeric acid) researchgate.netscispace.com. Research has explored the use of biocatalysts, such as cutinase from Fusarium verticillioides, for the synthesis of this compound researchgate.net. This cutinase was found to be highly efficient in catalyzing the synthesis of this compound, achieving high yields under optimized conditions researchgate.net. This highlights the potential of enzymatic biosynthesis as a sustainable alternative to chemical synthesis for producing flavor esters like this compound researchgate.net.
Microbial Production of Flavor Compounds Including Butyl Esters
Microorganisms can be utilized for the production of various flavor compounds, including butyl esters sci-hub.seresearchgate.netnih.govfrontiersin.orgmiddlebury.edu. Microbial production offers a promising alternative to traditional extraction from plants or chemical synthesis researchgate.net.
Studies have focused on the microbial synthesis of flavor esters like butyl butyrate (B1204436), which is structurally related to this compound and also used as a flavor compound sci-hub.seresearchgate.netnih.govmiddlebury.edu. Microorganisms such as Clostridium species and engineered Escherichia coli strains have been explored for the one-pot production of butyl butyrate sci-hub.senih.govfrontiersin.orgmiddlebury.edu. These processes often involve the activity of alcohol acyltransferases (AATs) and lipases, which catalyze the esterification of alcohols and acyl-CoA or carboxylic acids sci-hub.seresearchgate.netnih.gov.
While much of the research on microbial ester production focuses on compounds like butyl butyrate and butyl acetate, the principles and enzymatic pathways involved are relevant to the potential microbial production of this compound as a flavor compound sci-hub.seresearchgate.netfrontiersin.org. The use of engineered microorganisms and optimized fermentation conditions can lead to the efficient biosynthesis of these flavor esters sci-hub.seresearchgate.netfrontiersin.org.
Volatile Compound Analysis in Natural Sources
This compound and related volatile esters are components found in the aroma profiles of various natural sources, particularly fruits. Analyzing these volatile compounds helps in understanding the characteristic flavors and scents of different plants and fruits. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography–Ion Mobility Spectrometry (GC-IMS), often coupled with headspace extraction methods like Solid Phase Microextraction (SPME) or Purge and Trap (P&T), are commonly used for this analysis. mdpi.comitjfs.comjst.go.jpscielo.br
Studies have identified butyl acetate, a related butyl ester, as a volatile compound in fruits like blueberries and apples. itjfs.comjst.go.jpredalyc.org Butyl acetate, along with other esters, contributes significantly to the aroma of apples. jst.go.jp Similarly, analysis of plums has revealed a variety of esters, including butyl acetate, as dominant volatile compounds contributing to the fruit's aroma. scielo.br While this compound itself is mentioned as occurring in nature in sources like apple fruit, banana fruit, plum fruit, vanilla, and white wine, detailed quantitative data on its presence in these sources within the search results is limited. thegoodscentscompany.com However, the analysis of related butyl esters and valerate derivatives in these studies highlights the relevance of this class of compounds in natural volatile profiles.
Research on snake fruit (Salacca edulis Reinw) identified methyl β-methyl valerate as a dominant volatile compound contributing to its flavor. researchgate.net This indicates the presence of valerate-based esters in other natural sources beyond those explicitly listing this compound. The analysis of volatile compounds in pomegranate seeds also identified ethyl valerate as a key volatile component. mdpi.com
These studies demonstrate the importance of volatile compound analysis in characterizing the aromatic properties of natural products and the role that esters, including butyl and valerate derivatives, play in these profiles.
Application in Food and Beverage Industry
This compound is utilized in the food and beverage industry primarily as a flavoring agent due to its fruity aroma. ontosight.aiaugustus-oils.ltd.uk It contributes fruity and floral notes to various products. ontosight.ai The use of artificial flavors and aromas, including esters like this compound, has increased in the food industry. researchgate.net
Enzymatic synthesis using biocatalysts like cutinase has been explored as a sustainable method for producing flavor esters such as this compound for the food industry. researchgate.net This approach offers a promising alternative to chemical synthesis. researchgate.net this compound is listed as a flavor and fragrance agent with a fruity odor and flavor. thegoodscentscompany.com It is used in fruit flavor compositions, including potential uses in apple, banana, green, pineapple, and raspberry flavors, as well as tropical and wine flavors. thegoodscentscompany.com
The broader class of aromatic chemicals, which includes esters like this compound, are used extensively in the formulation of flavors and fragrances for food and beverages. berjeinc.com These chemicals offer advantages such as consistency in scent and cost-effectiveness. berjeinc.com this compound is also mentioned as having applications in the cosmetic and pharmaceutical industries. futureybio.com
Antimicrobial Activity of this compound and Related Compounds
Research into the antimicrobial activity of this compound and related compounds is an area of interest, although direct studies focusing solely on this compound's antimicrobial mechanisms and activity against specific microorganisms are not extensively detailed in the provided search results. However, studies on related compounds and natural extracts containing valerate derivatives provide some insights.
Antibacterial Mechanisms
General mechanisms of antibacterial action involve inhibiting cell wall synthesis, increasing cell membrane permeability, or interfering with protein synthesis or metabolic processes. explorationpub.comexplorationpub.com Some antimicrobial peptides, for instance, are believed to act by interacting with the bacterial cytoplasmic membrane. nih.gov
While specific mechanisms for this compound are not provided, studies on other compounds offer potential parallels. For example, some bioactive compounds, such as certain alkaloids and glycosides found in plant extracts, are thought to disrupt microbial cell membranes and metabolic processes. researchgate.net Palladium(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid, which are analogues containing valeric acid derivatives, have been shown to exhibit antimicrobial activity, potentially through interaction with microbial targets. researchgate.net
Research on novel antibacterial agents targeting tryptophanyl-tRNA synthetase indicates that some compounds can inhibit bacterial growth by interfering with protein synthesis. tandfonline.com Glycylcycline antibiotics, which are structurally related to tetracyclines, inhibit protein translation by binding to the 30S ribosomal subunit. drugbank.com The relevance of these mechanisms to this compound itself is not explicitly stated and would require further specific research.
Activity against Specific Microorganisms
Direct evidence of this compound's activity against specific microorganisms is limited in the provided search results. However, studies on related compounds and natural sources containing valerate derivatives offer some indications.
Valeric acid (pentanoic acid), a precursor to this compound, has been reported to exhibit antimicrobial activity against bacteria and fungi. smujo.id Essential oils from plants like Peganum harmala have shown variable degrees of antimicrobial activity, with Gram-positive bacteria and fungi generally being more sensitive than Gram-negative bacteria to these oils which contain a variety of compounds. uni-lj.si
Extracts from poplar buds, containing various polyphenolic compounds, have demonstrated good to moderate activity against Gram-positive bacteria, Helicobacter pylori, and fungi. mdpi.com While the specific contribution of any potential valerate derivatives in these complex extracts is not isolated, it suggests that compounds found in natural sources alongside valerate structures can possess antimicrobial properties.
A study on palladium(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid tested their activity against 15 species of bacteria and fungi. researchgate.net The complexes showed statistically significant higher activity than the corresponding ligands, and one complex with an n-pentyl ester (a valerate-like structure) displayed the strongest activity among the tested compounds. researchgate.net The MIC values ranged from 4.9 μg/cm³ to >5000 μg/cm³, and MMC values ranged from 78 μg/cm³ to >5000 μg/cm³. researchgate.net
Another study mentioned that dodecanoic acid methyl ester exhibited antibacterial, antiviral, and antifungal properties, and 1-Hexadecene demonstrated antibacterial and antifungal activity. researchgate.net While these are not valerate derivatives, they illustrate the diverse antimicrobial potential of various organic compounds.
The provided information suggests that while direct studies on this compound's antimicrobial activity are not prevalent in the search results, its precursor (valeric acid) and related ester compounds found in natural sources or synthesized analogues demonstrate antimicrobial potential, particularly against Gram-positive bacteria and fungi.
Data Table: Occurrence of this compound and Related Compounds in Natural Sources
| Compound Name | Natural Source | Analytical Method (Examples) | Reference |
| This compound | Apple fruit | - | thegoodscentscompany.com |
| This compound | Banana fruit | - | thegoodscentscompany.com |
| This compound | Plum fruit | - | thegoodscentscompany.com |
| This compound | Vanilla | - | thegoodscentscompany.com |
| This compound | White wine | - | thegoodscentscompany.com |
| Butyl acetate | Blueberries | GC-MS, P&T | itjfs.com |
| Butyl acetate | Apples ('Fuji') | HS-SPME, GC-MS | jst.go.jp |
| Butyl acetate | Apples ('Golden Delicious') | - | redalyc.org |
| Butyl acetate | Plums (Prunus domestica L. cv. Horvin) | SDE, HS-SPME, GC-FID, GC-MS | scielo.br |
| Methyl β-methyl valerate | Snake fruit (Salacca edulis Reinw) | - | researchgate.net |
| Ethyl valerate | Pomegranate seeds | GC-IMS | mdpi.com |
| Valeric acid | Plants | - | smujo.id |
Data Table: Antimicrobial Activity of Related Compounds
| Compound Type / Source | Activity Against (Examples) | Key Findings (Examples) | Reference |
| Valeric acid (Pentanoic acid) | Bacteria and fungi | Reported to exhibit antimicrobial activity. | smujo.id |
| Palladium(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid | 15 species of bacteria and fungi | Statistically significant higher activity than ligands; complex with n-pentyl ester showed strongest activity. | researchgate.net |
| Peganum harmala essential oils | Gram-positive bacteria, fungi, Gram-negative bacteria | Variable degrees of activity; Gram-positive and fungi generally more sensitive. | uni-lj.si |
| Poplar bud extracts (containing polyphenols) | Gram-positive bacteria, Helicobacter pylori, fungi | Good to moderate activity observed. | mdpi.com |
Note: This table summarizes findings on compounds related to or found alongside this compound and should not be interpreted as direct evidence for this compound's specific antimicrobial activity unless explicitly stated in the references.
Advanced Research in Butyl Valerate As a Biofuel Component
Investigation of Butyl Valerate (B167501) as a Diesel Fuel Additive
Butyl valerate (BV) and pentyl valerate (PenV) are considered more suitable among valeric esters for use in diesel engines. researchgate.net Studies have investigated the potential of blending these valeric esters with diesel fuel. For instance, research has analyzed the performance of blends containing 20% by volume of butyl or pentyl valerate in diesel fuel, using a traditional compression ignition (CI) engine converted to monocylinder operation. ascelibrary.org The aim of such investigations is to understand how the addition of this compound affects engine performance and emissions compared to using pure diesel fuel. ascelibrary.org
Combustion Characteristics and Engine Performance Studies of this compound Blends
Further research has tested valerate esters, including ethyl, butyl, and pentyl valerate, as blends with 30% n-heptane in a modern direct injection diesel engine. ucl.ac.ukacs.org These studies found that valeric esters exhibit a significantly longer ignition delay compared to ketones or alkanes with an equivalent number of carbon atoms. ucl.ac.ukacs.org The differences in ignition delays are primarily attributed to the higher electronegativity of oxygen atoms in the esters compared to carbon and hydrogen atoms in alkanes. acs.org Despite the longer ignition delay, the tested valerate esters, excluding 3-heptanone, showed similar engine efficiency to diesel fuel. acs.org However, oxygenated fuel molecules like valerates resulted in higher NOx emissions and a greater number of small particulates in the exhaust gases compared to alkanes and diesel fuel. acs.org
Data from engine performance studies can be summarized in tables to highlight key findings, such as the impact of this compound blends on ignition delay, engine efficiency, and emissions.
| Fuel Blend | Engine Type | Blending Ratio (vol%) | Ignition Delay | Engine Performance | Emissions (NOx, Particulates) | Source |
| This compound/Diesel | CI (mono-cyl) | 20% | Slightly longer | Not significantly modified | Not significantly modified | ascelibrary.org |
| This compound/n-heptane | CI (DI) | 30% (wt%) | Significantly longer | Similar efficiency to diesel | Higher NOx, more small particulates | ucl.ac.ukacs.org |
Sustainability and Economic Feasibility of Bio-Based Valerate Production
The production of valeric esters, including this compound, from lignocellulosic biomass is being explored as a sustainable alternative to fuels derived from edible oils, which face concerns related to competition with food consumption and high costs. researchgate.net Lignocellulose is considered a promising feedstock due to its abundance, sustainability, and lower cost. researchgate.net
Valeric esters can be produced from lignocellulose through processes involving the intermediate production of levulinic acid. ascelibrary.orgresearchgate.net A proposed four-step process includes the acid hydrolysis of lignocellulosic materials to produce levulinic acid, followed by hydrogenation to obtain gamma-valerolactone (B192634) (GVL), further hydrogenation to valeric acid, and finally esterification of valeric acid to produce valerates. researchgate.net The choice of alcohol in the esterification step determines the specific valerate produced, with butanol yielding this compound. researchgate.net
Research is ongoing to develop more economical production processes and scale up existing ones for bio-based chemicals. wur.nl The integration of biofuel production into existing biorefineries or chemical plants could potentially improve process economics. cranfield.ac.uk
Environmental and Safety Considerations in Butyl Valerate Research
Environmental Impact Assessments of Butyl Valerate (B167501) Production and Use
Environmental impact assessments for butyl valerate specifically are not extensively detailed in the provided search results. However, related studies on the production of other chemicals, such as butyric acid and butyl acetate (B1210297), offer insights into the types of environmental considerations that would likely apply to this compound synthesis and use mdpi.comresearchgate.net.
Assessments often utilize methodologies like Life-Cycle Assessment (LCA) to evaluate the environmental implications from "cradle to gate," considering factors such as feedstock cultivation, production processes, and disposal mdpi.com. For instance, a study on butyric acid production explored the environmental feasibility of different biorefinery scenarios, analyzing impacts across various categories mdpi.com. The production method, including extraction and distillation processes, significantly influences the environmental footprint mdpi.com. Energy self-sufficiency in production can lead to lower environmental impacts in several categories mdpi.com.
Disposal of chemicals like this compound would ideally involve collection by licensed waste management contractors for recycling, re-refining, or disposal according to local regulations industrialchemicals.gov.au. Preventing significant release through incorrect disposal is crucial, particularly as availability to general consumers may be limited industrialchemicals.gov.au.
Occupational Safety in this compound Handling and Synthesis
Occupational safety in the handling and synthesis of this compound requires adherence to standard chemical safety practices. This compound is classified as a combustible liquid tcichemicals.com. It may cause skin and eye irritation ontosight.aitcichemicals.com. Prolonged skin contact may cause temporary irritation, and direct contact with eyes may also cause temporary irritation chemservice.com. It is not expected to cause skin sensitization chemservice.com.
During handling and synthesis, it is crucial to provide adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection tcichemicals.comchemservice.com. Good industrial hygiene practices should be observed chemservice.com.
Due to its flammability, this compound should be kept away from heat, sparks, open flames, and hot surfaces tcichemicals.comchemservice.com. Precautionary measures against static discharge should be taken, and all equipment used when handling the product must be grounded chemservice.com. Using non-sparking tools and explosion-proof equipment is recommended chemservice.com. Smoking should be prohibited in areas where this compound is handled or stored chemservice.com.
In case of contact with skin, contaminated clothing should be taken off immediately, and the skin should be rinsed with water chemservice.com. If eye contact occurs, eyes should be rinsed cautiously with water for several minutes, and contact lenses should be removed if present and easy to do tcichemicals.com. Medical advice should be sought if irritation persists tcichemicals.com.
Storage of this compound should be in a well-ventilated, cool, and dry place, away from direct sunlight and incompatible materials tcichemicals.comchemservice.com. Containers should be original and tightly closed chemservice.com.
Future Research Directions and Emerging Paradigms for Butyl Valerate
Development of Novel Biocatalysts with Enhanced Efficiency and Stability
Enzymatic synthesis using lipases has emerged as a promising, environmentally friendly alternative to traditional chemical esterification for producing butyl valerate (B167501). Research is actively exploring the development of novel biocatalysts with improved efficiency and stability for this process. Studies have demonstrated the effectiveness of cutinase from Fusarium verticillioides in catalyzing butyl valerate synthesis, achieving high yields under optimized conditions. researchgate.netcolab.ws Future work in this area will focus on identifying and engineering enzymes with enhanced tolerance to the reaction conditions, including substrate concentration and solvent systems. researchgate.netdntb.gov.ua Immobilization techniques are also a key research area to improve enzyme reusability and operational stability, which are crucial for the economic feasibility of large-scale enzymatic production. dntb.gov.uamdpi.comresearchgate.net For instance, immobilized lipases from Candida antarctica and porcine pancreas have been investigated for ester synthesis. mdpi.com Research is also exploring the use of lipases from halophilic bacteria, which exhibit tolerance to salt and could be suitable for synthesis in certain media. nih.gov
Exploration of Sustainable and Green Synthesis Routes
The development of sustainable and green synthesis routes for this compound is a significant area of future research. Traditional chemical synthesis often involves harsh conditions and the use of strong acids like concentrated sulfuric acid, leading to environmental concerns. guidechem.comd-nb.info Enzymatic synthesis offers a milder, more sustainable alternative. researchgate.netcolab.wsscispace.com Future research will continue to optimize enzymatic methods, potentially exploring solvent-free systems or the use of green solvents like deep eutectic solvents (DESs). scispace.comnih.govmdpi.comresearchgate.net DESs have shown promise as reaction media for lipase-catalyzed transesterification reactions, offering advantages such as low volatility and ease of preparation from renewable materials. nih.govmdpi.com Another avenue is the microbial production of esters, where microorganisms are engineered to produce both the alcohol and acid precursors or to directly catalyze the esterification. d-nb.infoosti.gov This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and reducing waste.
Computational Chemistry and Modeling for Predictive Research
Computational chemistry and modeling are expected to play an increasingly important role in this compound research. These tools can be used for predictive research, such as designing novel enzymes with desired catalytic properties or optimizing reaction conditions in silico. Molecular docking simulations, for example, can help understand the interaction between enzymes and substrates, guiding the design of more efficient biocatalysts. researchgate.net Computational studies can also investigate the reaction mechanisms and kinetics of this compound synthesis and degradation, providing insights for process optimization and stability prediction. researchgate.net Furthermore, modeling can be applied to predict the physical and chemical properties of this compound and its interactions with other substances, which is valuable for exploring new applications. chemscene.comchemscene.com
Integration of this compound Research with Advanced Biotechnologies
Integrating this compound research with advanced biotechnologies holds potential for innovative production methods and applications. This includes the use of metabolic engineering and synthetic biology to create microbial cell factories capable of producing this compound from renewable resources. d-nb.infoosti.gov Modular cell design concepts are being explored for the combinatorial biosynthesis of esters, allowing for the assembly of different metabolic pathways to produce target molecules like this compound. osti.gov Advanced fermentation techniques can be developed to optimize the production of precursors like butanol and valeric acid by microorganisms. d-nb.infowikipedia.org Furthermore, biotechnology can contribute to the development of biosensors for monitoring this compound production or detection in various matrices.
Exploration of New Applications in Specialized Chemical Sectors
Beyond its traditional use as a flavoring agent, future research will likely explore new applications for this compound in specialized chemical sectors. Given its properties as an ester, it could find use as a sustainable solvent in various chemical processes. Research into its combustion properties suggests potential as a biofuel additive, particularly in blends with gasoline and diesel fuels, to improve ignition and combustion characteristics. researchgate.netresearchgate.net The development of novel materials incorporating this compound or its derivatives is another possible area, potentially leveraging its physical properties. Its fruity aroma might also lead to expanded applications in cosmetics, fragrances, and other consumer products. wikipedia.org Research into the synthesis of more complex molecules incorporating the this compound structure, such as butyl 4,4-di(tert-butylperoxy) valerate used in polymer production, indicates potential in the field of specialty chemicals. nouryon.com
Q & A
Q. What are the established catalytic methods for synthesizing butyl valerate, and how do reaction conditions influence yield?
this compound is commonly synthesized via acid-catalyzed esterification of valeric acid and butanol. A widely studied method uses SO₄²⁻/TiO₂-Al-MCM-41 as a solid acid catalyst, achieving ~90% yield under optimized conditions (molar ratio 1:1.5 acid:alcohol, 120°C, 2 hours) . Alternative approaches include lipase-catalyzed transesterification in deep eutectic solvents (DESs), such as choline chloride-based systems, which enhance enzyme stability and reaction efficiency (e.g., immobilized Candida antarctica lipase B, iCALB) .
Methodological Considerations:
- Monitor reaction progress via GC/MS to track ester formation and byproducts .
- Optimize molar ratios to minimize side reactions (e.g., dimerization of butanol).
Q. How can researchers characterize this compound’s physicochemical properties for experimental reproducibility?
Key properties include:
- Solubility : Sparingly soluble in water (0.1 g/L at 25°C) but miscible with organic solvents like ethanol .
- Thermal Stability : Decomposes above 150°C; derivatives like butyl 4,4-di(tert-butylperoxy)valerate exhibit a half-life of 10 hours at 104°C .
- Spectroscopic Identification : Use FTIR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (triplet for ester methylene at δ 4.05 ppm) .
Methodological Tools:
- Validate purity via HPLC with a C18 column and UV detection at 210 nm.
Advanced Research Questions
Q. How do conflicting catalytic efficiency data in literature arise, and how can they be resolved?
Discrepancies often stem from variations in:
- Catalyst activation : Sulfated catalysts require precise calcination temperatures (e.g., SO₄²⁻/TiO₂-Al-MCM-41 loses activity above 550°C) .
- Enzyme immobilization : Grinding immobilized lipases increases surface area in DESs, improving transesterification yields by 15–20% .
Resolution Strategies:
- Conduct control experiments to isolate variables (e.g., solvent polarity, water content).
- Use Arrhenius plots to compare activation energies across studies .
Q. What advanced methodologies improve the sustainability of this compound synthesis?
Green chemistry approaches include:
- Solvent-free esterification using microwave-assisted heating to reduce energy consumption.
- DES-enhanced biocatalysis : Choline chloride:glycerol systems improve lipase reusability (>10 cycles with <5% activity loss) .
Data-Driven Optimization:
- Apply response surface methodology (RSM) to model interactions between temperature, catalyst loading, and DES composition.
Q. How can thermal decomposition kinetics of this compound derivatives inform storage and handling protocols?
For peroxidized derivatives like butyl 4,4-di(tert-butylperoxy)valerate:
- Half-life analysis : t₁/₂ = 10 hours at 104°C in EPDM matrices, requiring storage below 30°C to prevent premature decomposition .
- Safety Protocols : Use DSC/TGA to identify exothermic peaks and define safe operating temperatures .
Experimental Design:
- Conduct accelerated aging studies under controlled humidity and oxygen levels.
Q. What analytical challenges arise in quantifying trace this compound in complex matrices?
Common Issues:
- Co-elution with similar esters in GC/MS (e.g., butyl propionate) .
- Matrix interference in environmental samples (e.g., soil or wastewater).
Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
